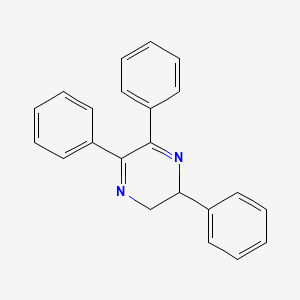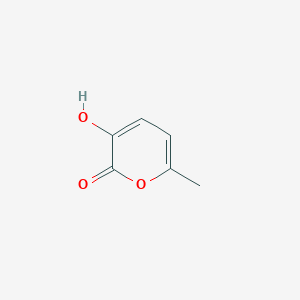
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its unique chemical structure, which includes two hydroxyamino groups and two hydroxyl groups attached to the anthracenedione core. This structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- typically involves the nitration of anthraquinone derivatives followed by reduction. The nitration process introduces nitro groups into the anthraquinone structure, which are subsequently reduced to hydroxyamino groups. The hydroxyl groups are introduced through hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyamino groups to amino groups.
Substitution: The hydroxyl and hydroxyamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Quinones and other oxidized anthraquinone derivatives.
Reduction Products: Aminoanthraquinones.
Substitution Products: Halogenated or alkylated anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino and hydroxyl groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound’s redox properties also play a role in its biological effects, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione:
1,8-Dihydroxy-9,10-anthracenedione: A hydroxylated derivative of anthraquinone.
1,4-Dihydroxy-9,10-anthracenedione: Another hydroxylated derivative with different substitution patterns.
Uniqueness
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis(hydroxyamino)- is unique due to the presence of both hydroxyamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other anthraquinone derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
66304-06-1 |
|---|---|
Molekularformel |
C14H10N2O6 |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
4-(hydroxyamino)-5-nitrosoanthracene-1,8,9,10-tetrol |
InChI |
InChI=1S/C14H10N2O6/c17-7-3-1-5(15-21)9-11(7)14(20)12-8(18)4-2-6(16-22)10(12)13(9)19/h1-4,15,17-21H |
InChI-Schlüssel |
FPUDAULSFOCVJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1NO)C(=C3C(=CC=C(C3=C2O)O)N=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
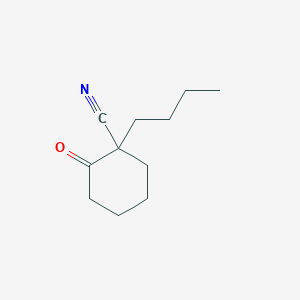
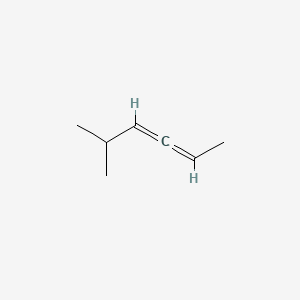

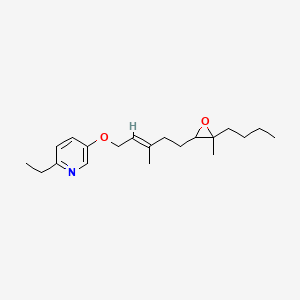
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)
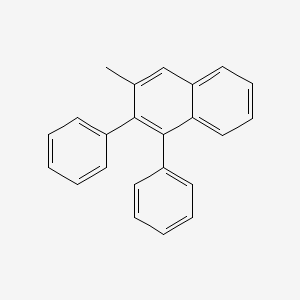
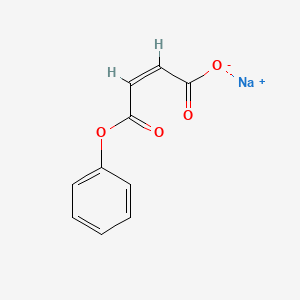
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

